Muricholic acid

Description

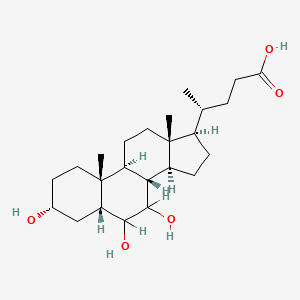

Structure

3D Structure

Properties

CAS No. |

39016-49-4 |

|---|---|

Molecular Formula |

C24H40O5 |

Molecular Weight |

408.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21?,22?,23-,24-/m1/s1 |

InChI Key |

DKPMWHFRUGMUKF-JDDNAIEOSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

Other CAS No. |

39016-49-4 |

physical_description |

Solid |

Synonyms |

3 alpha,6 alpha,7 beta-trihydroxy-5 beta-cholanoic acid 3,6,7-trihydroxy-5-cholanoic acid alpha-muricholic acid beta-muricholic acid hyocholic acid muricholic acid muricholic acid, (3alpha,5alpha,6alpha,7alpha)-isomer muricholic acid, (3alpha,5beta,6alpha,7alpha)-isomer muricholic acid, (3alpha,5beta,6alpha,7beta)-isomer muricholic acid, (3alpha,5beta,6beta,7alpha)-isomer muricholic acid, (3alpha,5beta,6beta,7beta)-isomer muricholic acid, sodium salt omega-muricholic acid trihydroxy-5 alpha-cholanoic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Muricholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muricholic acids, predominantly found in rodents, are a unique class of bile acids with significant implications for metabolic regulation. This technical guide provides an in-depth exploration of the origin of muricholic acid, detailing its biosynthesis, species-specific distribution, and its critical role as a signaling molecule. We will delve into the enzymatic pathways responsible for its synthesis, present quantitative data on its prevalence, and elucidate its function as a key regulator of the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) signaling pathways. Detailed experimental protocols for the quantification of muricholic acids and for studying their physiological roles using knockout mouse models are also provided.

Introduction

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary lipids and fat-soluble vitamins. Beyond this classical function, bile acids have emerged as important signaling molecules that regulate their own synthesis and transport, as well as glucose, lipid, and energy metabolism. The composition of the bile acid pool varies significantly across different species. While humans primarily synthesize cholic acid (CA) and chenodeoxycholic acid (CDCA), the bile acid pool of mice is uniquely characterized by the presence of muricholic acids.[1][2] This guide focuses on the origin and multifaceted roles of these murine-specific bile acids.

Biosynthesis of this compound

The synthesis of this compound from cholesterol is a multi-step enzymatic process that occurs primarily in the liver. It follows the classical bile acid synthesis pathway to a certain point, after which a key murine-specific enzyme diverts the pathway towards this compound production.

The Classical Bile Acid Synthesis Pathway

The initial steps in the formation of this compound are shared with the synthesis of other primary bile acids.[3][4]

-

Initiation: The pathway begins with the hydroxylation of cholesterol at the 7α-position by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in bile acid synthesis.[5]

-

Intermediate Formation: A series of enzymatic reactions further modify the steroid nucleus.

-

Formation of Chenodeoxycholic Acid (CDCA): In the absence of 12α-hydroxylation by sterol 12α-hydroxylase (CYP8B1), the pathway leads to the formation of chenodeoxycholic acid (CDCA).[4]

The Murine-Specific Conversion to this compound

The key step that distinguishes bile acid metabolism in mice from that in humans is the conversion of CDCA to muricholic acids. This conversion is catalyzed by the cytochrome P450 enzyme, Cyp2c70 .[1][6]

-

α-muricholic acid (α-MCA) formation: Cyp2c70 catalyzes the 6β-hydroxylation of CDCA to form α-muricholic acid.[1][7]

-

β-muricholic acid (β-MCA) formation: β-muricholic acid is primarily synthesized from α-MCA through the epimerization of the 7α-hydroxyl group to a 7β-hydroxyl group, a reaction also dependent on Cyp2c70.[4][8]

-

ω-muricholic acid (ω-MCA) formation: In conventional mice with a normal gut microbiome, ω-muricholic acid is also found.[1]

Before secretion into the bile, muricholic acids are conjugated with taurine (B1682933) to form tauro-α-muricholic acid (TαMCA) and tauro-β-muricholic acid (TβMCA), which are the predominant forms.[1]

Quantitative Analysis of Muricholic Acids

The quantification of muricholic acids in biological samples is essential for understanding their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose due to its high sensitivity and specificity.[9][10]

Concentrations of Muricholic Acids in Mice

The following table summarizes the reported concentrations of major this compound species in various biological matrices of mice.

| Bile Acid Species | Sample Matrix | Concentration | Reference |

| Tauro-β-muricholic acid (TβMCA) | Liver | ~1500 pmol/mg | [9] |

| Tauro-α-muricholic acid (TαMCA) | Liver | ~200 pmol/mg | [9] |

| Tauro-β-muricholic acid (TβMCA) | Bile | ~250 nmol/µL | [9] |

| Tauro-α-muricholic acid (TαMCA) | Bile | ~50 nmol/µL | [9] |

| β-muricholic acid (βMCA) | Feces | Variable | [11] |

| α-muricholic acid (αMCA) | Feces | Variable | [11] |

Note: Concentrations can vary significantly based on diet, gut microbiome composition, and genetic background of the mice.

Experimental Protocols

Quantification of Muricholic Acids by LC-MS/MS

This protocol provides a general workflow for the quantification of muricholic acids in mouse plasma.

4.1.1. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a mixture of deuterated internal standards (e.g., d4-TβMCA, d4-TαMCA).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

4.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over a specified time to ensure separation of isomeric bile acids.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40-50°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each this compound and internal standard.

-

Optimization: Optimize collision energy and other MS parameters for each analyte.

-

Experimental Workflow for Cyp2c70 Knockout Mouse Studies

Studying mice with a targeted deletion of the Cyp2c70 gene provides a powerful model to understand the in vivo functions of muricholic acids.[6][12]

This compound as a Signaling Molecule

Muricholic acids exert their profound metabolic effects primarily through their interaction with two key receptors: the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

Antagonism of the Farnesoid X Receptor (FXR)

FXR is a nuclear receptor that plays a central role in bile acid homeostasis. Activation of FXR in the liver and intestine by bile acids leads to the transcriptional repression of CYP7A1, thereby inhibiting bile acid synthesis in a negative feedback loop.

Tauro-β-muricholic acid (TβMCA) has been identified as a potent natural antagonist of FXR.[13] By binding to FXR without activating it, TβMCA prevents the binding of FXR agonists (like CA and CDCA) and thereby alleviates the FXR-mediated repression of CYP7A1. This leads to an upregulation of bile acid synthesis.

Activation of Takeda G-protein-coupled Receptor 5 (TGR5)

TGR5 is a cell surface receptor that is activated by various bile acids, including muricholic acids.[14][15] Activation of TGR5 triggers a cascade of intracellular signaling events with diverse physiological outcomes.

In hypothalamic neurons, activation of TGR5 by this compound has been shown to stimulate the expression of gonadotropin-releasing hormone (GnRH) through the PI3K/Akt-mTOR signaling pathway.[14] In other tissues, TGR5 activation is linked to increased energy expenditure and improved glucose homeostasis.

Conclusion

Muricholic acids are not merely byproducts of cholesterol metabolism in mice; they are potent signaling molecules that play a crucial role in maintaining metabolic homeostasis. Their unique origin, stemming from the activity of the murine-specific enzyme Cyp2c70, leads to a bile acid pool with distinct signaling properties compared to humans. The ability of muricholic acids to antagonize FXR and activate TGR5 has profound effects on bile acid, glucose, and lipid metabolism. A thorough understanding of the origin and function of muricholic acids, facilitated by the experimental approaches detailed in this guide, is critical for interpreting metabolic studies in mouse models and for the development of novel therapeutic strategies targeting bile acid signaling pathways for metabolic diseases. The use of humanized mouse models, such as the Cyp2c70 knockout mouse, will be invaluable in bridging the translational gap between preclinical research and human applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A human-like bile acid pool induced by deletion of hepatic Cyp2c70 modulates effects of FXR activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Is CYP2C70 the key to new mouse models to understand bile acids in humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ileal bile acid transporter inhibition in Cyp2c70 KO mice ameliorates cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

The Muricholic Acid Synthesis Pathway in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the muricholic acid (MCA) synthesis pathway in rodents. Muricholic acids, primary bile acids unique to murine species, play a crucial role in shaping the bile acid pool and influencing metabolic signaling pathways. Understanding this pathway is critical for interpreting data from rodent models and for the development of therapeutics targeting bile acid metabolism.

The Core Pathway: 6β-Hydroxylation by Cyp2c70

In rodents, the synthesis of muricholic acids represents a significant branch of the bile acid synthesis cascade. The key and terminal enzyme in this pathway is cytochrome P450 2C70 (Cyp2c70) , a hepatic enzyme not found in humans.[1][2] Cyp2c70 catalyzes the 6β-hydroxylation of two primary bile acid precursors:

-

Chenodeoxycholic acid (CDCA) is hydroxylated to form α-muricholic acid (α-MCA) .

-

Ursodeoxycholic acid (UDCA) is hydroxylated to form β-muricholic acid (β-MCA) .[3]

The presence of Cyp2c70 and the subsequent production of MCAs render the rodent bile acid pool significantly more hydrophilic compared to that of humans.[4]

dot graph Muricholic_Acid_Synthesis_Pathway { rankdir="LR"; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Cholesterol [label="Cholesterol"]; CDCA [label="Chenodeoxycholic Acid (CDCA)"]; UDCA [label="Ursodeoxycholic Acid (UDCA)"]; alpha_MCA [label="α-Muricholic Acid (α-MCA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; beta_MCA [label="β-Muricholic Acid (β-MCA)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Cholesterol -> CDCA [label="Classical/Alternative Pathways"]; CDCA -> UDCA [label="Epimerization"]; CDCA -> alpha_MCA [label="Cyp2c70 (6β-hydroxylation)", color="#EA4335"]; UDCA -> beta_MCA [label="Cyp2c70 (6β-hydroxylation)", color="#EA4335"]; } caption { label = "Core this compound Synthesis Pathway in Rodents"; fontsize = 12; }

Quantitative Insights: Bile Acid Composition and Gene Expression

The generation of Cyp2c70 knockout (Cyp2c70-/-) mice has been instrumental in quantifying the impact of this pathway on bile acid homeostasis. These mice, lacking the ability to synthesize MCAs, exhibit a "human-like" hydrophobic bile acid profile.

Table 1: Hepatic Bile Acid Composition in Wild-Type (WT) and Cyp2c70-/- Mice

| Bile Acid Species | Wild-Type (WT) (% of total) | Cyp2c70-/- (% of total) | Fold Change in Cyp2c70-/- |

| Tauro-β-muricholic acid (T-β-MCA) | ~50% | Undetectable | - |

| Tauro-α-muricholic acid (T-α-MCA) | ~10% | Undetectable | - |

| Taurochenodeoxycholic acid (TCDCA) | ~5% | ~40% | ~8-fold increase |

| Taurocholic acid (TCA) | ~25% | ~30% | ~1.2-fold increase |

| Tauroursodeoxycholic acid (TUDCA) | ~5% | ~15% | ~3-fold increase |

Note: Values are approximate and can vary between studies. Data synthesized from multiple sources.[1][2]

The absence of MCAs in Cyp2c70-/- mice leads to a significant accumulation of the Cyp2c70 substrate, CDCA (in its taurine-conjugated form, TCDCA). This shift in bile acid composition has profound effects on the regulation of bile acid synthesis.

Table 2: Hepatic Gene Expression of Key Bile Acid Synthesis Enzymes

| Gene | Wild-Type (WT) (Relative Expression) | Cyp2c70-/- (Relative Expression) | Consequence of Altered Expression |

| Cyp7a1 | 1.0 | ~0.4 | Decreased overall bile acid synthesis |

| Cyp8b1 | 1.0 | ~0.2 | Reduced cholic acid synthesis |

| Cyp2c70 | 1.0 | Undetectable | Abolished this compound synthesis |

Note: Cyp7a1 is the rate-limiting enzyme in the classical bile acid synthesis pathway, and Cyp8b1 directs the synthesis towards cholic acid.[4]

Regulatory Signaling Pathways

The synthesis of muricholic acids is intricately linked with the farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid homeostasis.

FXR-Dependent Regulation

CDCA is a potent agonist of FXR, while tauro-β-muricholic acid (T-β-MCA) is a potent FXR antagonist.[3] In wild-type mice, the balance between these two molecules fine-tunes FXR activity.

In Cyp2c70-/- mice, the absence of the FXR antagonist T-β-MCA and the accumulation of the FXR agonist CDCA would be expected to lead to strong FXR activation. However, studies have shown that the expected downstream targets of FXR are not consistently upregulated, suggesting more complex regulatory mechanisms are at play.[4]

FXR-Independent Regulation

Evidence suggests that FXR-independent pathways also contribute to the regulation of bile acid synthesis in the context of altered this compound metabolism. Unconjugated CDCA, which is elevated in Cyp2c70-/- mice, can activate the c-Jun N-terminal kinase (JNK) signaling pathway.[4] This activation can lead to the repression of Cyp7a1 and Cyp8b1 expression, independent of FXR.[4]

Experimental Protocols

Quantification of Muricholic Acids by LC-MS/MS

Objective: To accurately measure the levels of muricholic acids and other bile acids in rodent tissues and biofluids.

Methodology:

-

Sample Preparation:

-

For liver tissue, homogenize ~50 mg of frozen tissue in a suitable solvent such as isopropanol (B130326) or a hexane:isopropanol mixture.[5]

-

For serum/plasma, perform protein precipitation with a cold solvent like acetonitrile (B52724).

-

Include a mixture of stable isotope-labeled internal standards for accurate quantification.[6]

-

-

Chromatographic Separation:

-

Utilize a reverse-phase C18 or biphenyl (B1667301) column.[6][7]

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).[1][6]

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

-

Monitor specific precursor-to-product ion transitions for each bile acid in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6]

-

dot graph LC_MS_Workflow { rankdir="LR"; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

Sample [label="Tissue/Biofluid Sample"]; Homogenization [label="Homogenization/Precipitation with Internal Standards"]; LC [label="Liquid Chromatography (Reverse Phase)"]; MS [label="Tandem Mass Spectrometry (MRM)"]; Quantification [label="Data Analysis and Quantification"];

Sample -> Homogenization; Homogenization -> LC; LC -> MS; MS -> Quantification; } caption { label = "LC-MS/MS Workflow for Bile Acid Analysis"; fontsize = 12; }

Cyp2c70 Knockout Mouse Generation

Objective: To create a rodent model lacking this compound synthesis to study the physiological consequences.

Methodology (CRISPR/Cas9-mediated):

-

Design and Synthesize guide RNAs (gRNAs): Design gRNAs targeting a critical exon of the Cyp2c70 gene.

-

Prepare CRISPR/Cas9 Components: Prepare Cas9 mRNA or protein and the synthesized gRNAs.

-

Microinjection: Inject the Cas9 and gRNA mixture into the cytoplasm or pronuclei of fertilized mouse embryos.

-

Embryo Transfer: Transfer the microinjected embryos into pseudopregnant female mice.

-

Genotyping: Screen the resulting pups for the desired genetic modification in the Cyp2c70 gene by PCR and sequencing.

-

Breeding: Establish a colony of Cyp2c70-/- mice through subsequent breeding of founder animals.

Conclusion

The this compound synthesis pathway, governed by the rodent-specific enzyme Cyp2c70, is a cornerstone of murine bile acid metabolism. The presence of muricholic acids results in a hydrophilic bile acid pool and provides a unique layer of regulation through FXR antagonism. The Cyp2c70 knockout mouse model, with its "human-like" hydrophobic bile acid profile, serves as an invaluable tool for dissecting the roles of different bile acid species in health and disease, and for the preclinical evaluation of therapeutics targeting bile acid signaling pathways. A thorough understanding of this pathway is essential for any researcher utilizing rodent models in the study of metabolic diseases.

References

- 1. Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ileal bile acid transporter inhibition in Cyp2c70 KO mice ameliorates cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Is CYP2C70 the key to new mouse models to understand bile acids in humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 6. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Muricholic Acids in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of muricholic acids (MCAs) in the intricate regulation of lipid metabolism. Primarily found in rodents, these unique bile acids have garnered significant attention for their potent effects on lipid homeostasis, offering promising avenues for therapeutic intervention in metabolic diseases. This document details their mechanism of action, summarizes key experimental findings, provides detailed methodologies for relevant assays, and visualizes the core signaling pathways.

Core Concepts: Muricholic Acids as Key Regulators

Muricholic acids, including α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA), are trihydroxy bile acids that are major components of the bile acid pool in mice.[1] They are significantly more hydrophilic compared to the primary bile acids found in humans, such as cholic acid and chenodeoxycholic acid.[2][3] A key feature of muricholic acids, particularly their taurine- and glycine-conjugated forms, is their function as potent antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor that is a central regulator of bile acid, lipid, and glucose metabolism.[4][5] This antagonistic action is the primary mechanism through which muricholic acids exert their profound effects on lipid metabolism. Additionally, some evidence suggests that muricholic acids may also interact with the Takeda G protein-coupled receptor 5 (TGR5), a membrane receptor involved in energy expenditure.[6][7]

Mechanism of Action: A Focus on FXR Antagonism

The primary mechanism by which muricholic acids influence lipid metabolism is through the antagonism of the Farnesoid X Receptor (FXR), particularly in the intestine.

The Intestinal FXR Signaling Pathway

In the gut, FXR is activated by bile acids, leading to the induction of fibroblast growth factor 15 (FGF15) in mice (FGF19 in humans). FGF15 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, and subsequently represses the expression of Cholesterol 7α-hydroxylase (CYP7A1).[8][9] CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[10] This negative feedback loop is crucial for maintaining bile acid homeostasis.

Muricholic Acid-Mediated FXR Antagonism

Tauro-β-muricholic acid (T-β-MCA) and its synthetic, more stable analog, glycine-β-muricholic acid (Gly-MCA), act as natural antagonists of intestinal FXR.[4][11][12] By binding to FXR without activating it, they block the downstream signaling cascade. This leads to:

-

Reduced FGF15 Secretion: Inhibition of intestinal FXR by muricholic acids prevents the induction of FGF15.[4][9]

-

Upregulation of CYP7A1: The lack of FGF15 signaling to the liver results in the de-repression of CYP7A1 gene expression.[8]

-

Increased Bile Acid Synthesis: Elevated CYP7A1 activity leads to an increased conversion of cholesterol into new bile acids. This provides a key pathway for cholesterol catabolism and excretion.

This central mechanism of intestinal FXR antagonism is depicted in the following signaling pathway diagram.

Impact on Ceramide Metabolism

Recent studies have unveiled another layer to the mechanism of muricholic acids, linking intestinal FXR antagonism to ceramide metabolism. Gly-MCA has been shown to decrease the expression of ceramide synthesis-related genes in the intestine.[11][13] This leads to a reduction in intestine-derived ceramides (B1148491) circulating to the liver, which in turn alleviates endoplasmic reticulum (ER) stress and pro-inflammatory cytokine production, thereby ameliorating conditions like non-alcoholic steatohepatitis (NASH).[11][13]

Effects on Lipid Metabolism: Experimental Evidence

A substantial body of evidence from preclinical studies, primarily in mice, demonstrates the beneficial effects of muricholic acids on various aspects of lipid metabolism.

Cholesterol Metabolism

Muricholic acids play a significant role in cholesterol homeostasis through multiple mechanisms:

-

Reduced Intestinal Cholesterol Absorption: The hydrophilic nature of muricholic acids makes them less efficient at solubilizing cholesterol in mixed micelles within the intestinal lumen, leading to decreased cholesterol absorption.[2][14][15] Studies have shown that feeding mice with β-muricholic acid can significantly reduce cholesterol absorption.[2]

-

Increased Fecal Cholesterol Excretion: Reduced absorption, coupled with increased cholesterol catabolism to bile acids, results in higher fecal excretion of cholesterol.[16]

-

Prevention of Hypercholesterolemia: By promoting cholesterol elimination, muricholic acids contribute to resistance against diet-induced hypercholesterolemia in mice.[17]

Triglyceride and Fatty Acid Metabolism

The influence of muricholic acids extends to triglyceride and fatty acid metabolism:

-

Resistance to Diet-Induced Obesity and Hepatic Steatosis: Mouse models with higher levels of muricholic acids, such as the Cyp8b1 knockout mice, are resistant to high-fat diet-induced weight gain and the accumulation of lipids in the liver (hepatic steatosis).[16][18][19]

-

Increased Fecal Fat Excretion: The altered bile acid pool composition in mice rich in muricholic acids can lead to impaired fat absorption and increased excretion of free fatty acids in the feces.[16][19]

TGR5-Mediated Energy Expenditure

While FXR antagonism is the dominant mechanism, the potential interaction of muricholic acids with TGR5 presents an additional avenue for metabolic regulation. TGR5 activation is known to increase energy expenditure in brown adipose tissue and muscle.[20][21][22] Although the specific contribution of muricholic acids to TGR5 activation in vivo is still under investigation, it represents a plausible complementary mechanism for their beneficial metabolic effects.[6]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from studies investigating the effects of muricholic acids on lipid metabolism in mice.

Table 1: Effect of Muricholic Acids on Cholesterol Metabolism

| Parameter | Animal Model | Intervention | Result | Reference |

| Cholesterol Absorption | C57L/J Mice | 0.5% β-muricholic acid in diet for 7 days | ↓ 70% reduction in cholesterol absorption compared to chow diet. | [2] |

| Fecal Cholesterol Excretion | Cyp8b1-/- Mice (rich in MCAs) | High-fat diet for 11 weeks | ↑ ~2-fold increase in fecal cholesterol excretion compared to wild-type. | [16] |

| Plasma Cholesterol | C57BL6/J Mice | 2% cholesterol-enriched diet for 15 days | No significant change in plasma cholesterol levels, associated with increased MCA synthesis. | [17] |

| Gallstone Prevention | C57L/J Mice | Lithogenic diet + 0.5% β-muricholic acid for 8 weeks | ↓ 80% reduction in gallstone prevalence (from 100% to 20%). | [1] |

Table 2: Effect of Muricholic Acids on Body Weight and Liver Lipids

| Parameter | Animal Model | Intervention | Result | Reference |

| Body Weight Gain | Cyp8b1-/- Mice | High-fat diet for 11 weeks | ↓ ~50% less weight gain compared to wild-type mice. | [16] |

| Liver Weight | Cyp8b1-/- Mice | High-fat diet for 11 weeks | ↓ ~30% lower liver weight compared to wild-type mice. | [16] |

| Hepatic Triglycerides | Cyp8b1-/- Mice | High-fat diet for 11 weeks | ↓ 27% lower hepatic triglyceride content compared to wild-type on HFD. | [18] |

| Hepatic Steatosis | AMLN diet-induced NASH mice | Gly-MCA treatment | Significant reduction in hepatic lipid accumulation. | [11] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited research. For full, detailed protocols, please refer to the supplementary materials of the respective publications.

Quantification of Muricholic Acids and Other Bile Acids by GC-MS/MS

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of bile acids.

-

Sample Preparation:

-

Extraction: Bile acids are extracted from serum, liver tissue, or feces using a solid-phase extraction (SPE) column.

-

Hydrolysis: For total bile acid measurement, conjugated bile acids are enzymatically hydrolyzed using cholylglycine hydrolase.

-

Derivatization: The carboxyl group is methylated, and the hydroxyl groups are trimethylsilylated to increase volatility for GC analysis.[23][24]

-

-

GC-MS/MS Analysis:

-

Column: A non-polar capillary column (e.g., Rxi-5ms) is typically used.

-

Carrier Gas: Helium.

-

Ionization: Electron ionization (EI).

-

Detection: Mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

-

Quantification: Stable isotope-labeled internal standards are used for accurate quantification.

-

Western Blot Analysis of Proteins in Lipid Metabolism

Western blotting is used to quantify the expression levels of key proteins involved in lipid metabolism.

-

Protein Extraction: Liver or intestinal tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined by a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[25][26]

-

Immunoblotting:

-

Blocking: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[27]

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., SREBP-1c, FAS, PPAR-α, pAMPK-α).[25]

-

Secondary Antibody Incubation: An HRP-conjugated secondary antibody that recognizes the primary antibody is used.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.[26]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is employed to measure the mRNA levels of genes involved in bile acid and lipid metabolism.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues using a commercial kit, and its quality and quantity are assessed. First-strand cDNA is synthesized from the RNA template using reverse transcriptase.

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green or TaqMan-based assay with gene-specific primers for target genes (e.g., Fxr, Shp, Fgf15, Cyp7a1) and a housekeeping gene for normalization (e.g., Gapdh, Actb).

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Conclusion and Future Directions

Muricholic acids, through their primary role as intestinal FXR antagonists, have emerged as potent regulators of lipid metabolism. Their ability to reduce cholesterol absorption, promote cholesterol catabolism, and prevent diet-induced obesity and hepatic steatosis in preclinical models highlights their therapeutic potential. The discovery of the Gly-MCA-ceramide axis further expands their mechanistic repertoire.

For drug development professionals, the intestine-specific action of this compound analogs like Gly-MCA is particularly attractive, as it may minimize potential systemic side effects associated with FXR modulation. Future research should focus on:

-

Translational Relevance: Investigating the potential effects of modulating these pathways in human subjects, given the differences in bile acid composition between mice and humans.[3]

-

TGR5 Co-agonism: Designing molecules that can selectively co-agonize TGR5 while antagonizing intestinal FXR to potentially achieve synergistic metabolic benefits.

-

Long-term Safety and Efficacy: Conducting long-term studies to fully evaluate the safety and efficacy of this compound-based therapies for chronic metabolic diseases.

The continued exploration of this compound signaling pathways promises to yield novel and effective strategies for the treatment of dyslipidemia, non-alcoholic fatty liver disease, and other metabolic disorders.

References

- 1. Effect of beta-muricholic acid on the prevention and dissolution of cholesterol gallstones in C57L/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Modulation of Bile Acid Metabolism to Improve Plasma Lipid and Lipoprotein Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cris.vtt.fi [cris.vtt.fi]

- 5. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Muricholic Acids Promote Resistance to Hypercholesterolemia in Cholesterol-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycine‐β‐this compound antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Feeding natural hydrophilic bile acids inhibits intestinal cholesterol absorption: studies in the gallstone-susceptible mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mice Abundant in Muricholic Bile Acids Show Resistance to Dietary Induced Steatosis, Weight Gain, and to Impaired Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Muricholic Acids Promote Resistance to Hypercholesterolemia in Cholesterol-Fed Mice [mdpi.com]

- 18. journals.plos.org [journals.plos.org]

- 19. Cyp8b1 ablation prevents Western diet-induced weight gain and hepatic steatosis because of impaired fat absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 20. TGR5: A Novel Target for Weight Maintenance and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. shimadzu.com [shimadzu.com]

- 24. restek.com [restek.com]

- 25. 2.8. Western Blot Analysis for Lipid Metabolic Proteins in the Hepatic Tissue [bio-protocol.org]

- 26. 2.7. Lipid Metabolism Enzymes Analysis by Western Blot Assay [bio-protocol.org]

- 27. Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]

Muricholic Acid and the Gut Microbiota: A Technical Guide to a Complex Interplay

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muricholic acids (MCAs), primary bile acids synthesized in the rodent liver, are increasingly recognized as critical signaling molecules in the gut, mediating a complex dialog between the host and its resident microbiota. This technical guide provides an in-depth exploration of the multifaceted interactions between muricholic acid and the gut microbiome. We will delve into the core mechanisms of this interplay, focusing on the modulation of key host receptors, the impact on gut barrier integrity, and the intricate signaling pathways involved. This guide will present quantitative data in structured tables for comparative analysis, detail key experimental protocols, and provide visual representations of signaling and experimental workflows using Graphviz (DOT language) to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Bile acids, traditionally known for their role in lipid digestion, are now understood to be pleiotropic signaling molecules that regulate a wide array of metabolic and inflammatory pathways. In mice, the bile acid pool is uniquely enriched with muricholic acids (α-MCA, β-MCA, and ω-MCA), which are produced from chenodeoxycholic acid (CDCA) by the enzyme Cyp2c70.[1][2] The gut microbiota profoundly influences the composition and signaling capacity of the bile acid pool through a variety of enzymatic transformations. This guide will specifically focus on the interactions of muricholic acids with the gut microbiota and the downstream consequences for host physiology.

The Role of Gut Microbiota in this compound Metabolism

The gut microbiota plays a pivotal role in shaping the this compound landscape. A key microbial activity is the deconjugation of taurine-conjugated MCAs (e.g., tauro-β-muricholic acid, T-β-MCA) by bile salt hydrolases (BSHs), enzymes prevalent in various gut bacteria.[3] This deconjugation alters the signaling properties of these bile acids. Furthermore, the gut microbiota can convert primary bile acids into secondary bile acids, although the specific microbial transformations of muricholic acids are less well-characterized than those of cholic acid and chenodeoxycholic acid.[4]

The presence of a conventional gut microbiota dramatically reduces the levels of this compound compared to germ-free (GF) mice.[5][6] This is a critical observation, as it highlights the microbiota's profound impact on the concentration of these important signaling molecules in the gut.

Signaling Pathways Modulated by this compound-Microbiota Interactions

Muricholic acids, particularly in their conjugated forms, act as potent modulators of nuclear and G-protein coupled receptors, most notably the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Antagonism

Tauro-β-muricholic acid (T-β-MCA) and tauro-α-muricholic acid (T-α-MCA) are natural antagonists of the farnesoid X receptor (FXR).[5][7] FXR is a key regulator of bile acid, lipid, and glucose homeostasis. In the ileum, FXR activation by bile acids induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans), which then travels to the liver to suppress bile acid synthesis by inhibiting the enzyme cholesterol 7α-hydroxylase (CYP7A1).[5]

By antagonizing FXR, T-β-MCA and T-α-MCA disrupt this negative feedback loop, leading to increased bile acid synthesis.[5][7] The gut microbiota, by deconjugating and reducing the levels of these FXR antagonists, effectively "releases the brake" on FXR signaling, leading to FGF15 production and subsequent suppression of bile acid synthesis in the liver.[5][7] This dynamic interplay is a crucial mechanism by which the gut microbiota regulates the overall size and composition of the bile acid pool.

Glycine-β-muricholic acid (Gly-MCA), a synthetic derivative, is a potent and intestine-specific FXR antagonist that is resistant to bacterial hydrolysis.[7][8] This property makes it a valuable tool for studying the specific effects of intestinal FXR inhibition and a potential therapeutic agent for metabolic diseases like non-alcoholic steatohepatitis (NASH).[7][8]

Takeda G-protein-coupled Receptor 5 (TGR5) Activation

TGR5 is a cell surface receptor expressed on various cell types, including enteroendocrine L-cells. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis.[9] Certain this compound species, such as ω-muricholic acid (ωMCA), have been shown to stimulate GLP-1 secretion via TGR5.[9][10] The gut microbiota is essential for maintaining the postprandial GLP-1 response, and this effect is mediated, at least in part, through the production of TGR5-activating bile acids like ωMCA.[9][10]

Impact on Gut Barrier Function

The integrity of the intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the circulation. Muricholic acids and their interactions with the gut microbiota can influence gut barrier function.

Treatment with Glycine-β-muricholic acid (G-β-MCA) has been shown to improve gut barrier function in a mouse model with a hydrophobic bile acid pool.[1] This improvement may be attributed to a reduction in the hydrophobicity of the gut bile acid pool, despite an increase in fecal bile acid excretion.[1] Hydrophobic bile acids are known to be more cytotoxic and can disrupt epithelial cell membranes, leading to increased intestinal permeability. By increasing the proportion of more hydrophilic muricholic acids, G-β-MCA treatment can mitigate this damage.

Quantitative Data

The following tables summarize key quantitative findings from studies investigating the interaction between this compound and the gut microbiota.

Table 1: Bile Acid Composition in Germ-Free vs. Conventionally Raised Mice

| Bile Acid | Germ-Free (GF) Mice (nmol/g liver) | Conventionally Raised (CONV-R) Mice (nmol/g liver) | Fold Change (GF vs. CONV-R) | Reference |

| Tauro-β-muricholic acid (T-β-MCA) | ~3500 | ~100 | ~35 | [11] |

| Tauro-cholic acid (TCA) | ~1500 | ~2000 | ~0.75 | [11] |

| Total Bile Acids | Increased 3-fold in liver | - | - | [11] |

Table 2: Effects of Glycine-β-muricholic acid (Gly-MCA) Treatment in a NASH Mouse Model

| Parameter | Vehicle Control | Gly-MCA (10 mg/kg/day) | % Change | Reference |

| Liver Triglycerides (mg/g) | ~120 | ~60 | ~ -50% | [7] |

| Serum ALT (U/L) | ~250 | ~100 | ~ -60% | [7] |

| Ileal FGF15 mRNA (relative expression) | 1.0 | ~0.2 | ~ -80% | [12] |

Experimental Protocols

This section details key experimental methodologies for studying the interaction between this compound and the gut microbiota.

Animal Models

-

Germ-Free (GF) vs. Conventionally Raised (CONV-R) Mice: This is a fundamental model to study the overall impact of the gut microbiota. GF mice are raised in a sterile environment, devoid of any microorganisms, while CONV-R mice have a normal gut microbiome. Comparing bile acid profiles and physiological parameters between these two groups reveals the microbiota's influence.[6][9][11]

-

Antibiotic Treatment: Administration of a broad-spectrum antibiotic cocktail can be used to deplete the gut microbiota in conventional mice, allowing for the study of the effects of microbial absence in a non-GF setting.

-

Cyp2c70 Knockout Mice: These mice lack the enzyme responsible for producing muricholic acids, resulting in a "human-like" hydrophobic bile acid pool.[1] They are a valuable model for studying the effects of administering this compound derivatives like G-β-MCA.[1]

-

Intestine-Specific Fxr-Null (FxrΔIE) Mice: These mice have a targeted deletion of the FXR gene specifically in the intestinal epithelium. They are crucial for determining whether the effects of this compound derivatives are dependent on intestinal FXR signaling.[7]

Bile Acid Analysis

-

Sample Collection: Bile acids can be quantified from various biological matrices, including liver, gallbladder, small intestine, feces, and serum.[1]

-

Extraction: A common method for bile acid extraction involves homogenization in 90% ethanol.[1]

-

Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual bile acid species.[5]

Gut Permeability Assay

-

In Vivo FITC-Dextran Assay: This is a widely used method to assess intestinal barrier function in vivo.

-

Mice are fasted for a defined period (e.g., 6 hours).[1]

-

A baseline blood sample is collected.[1]

-

A solution of fluorescein (B123965) isothiocyanate-dextran (FITC-dextran) of a specific molecular weight (e.g., 4 kDa) is administered by oral gavage.[1]

-

Blood is collected at a specific time point after gavage (e.g., 1 hour).[1]

-

The concentration of FITC-dextran in the serum is measured using a fluorometer.[1] An increased concentration of FITC-dextran in the blood indicates increased intestinal permeability.

-

Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from tissues of interest (e.g., liver, ileum) using standard methods like TRIzol reagent.[1]

-

Reverse Transcription and Real-Time PCR (RT-qPCR): RNA is reverse-transcribed into cDNA, which is then used as a template for RT-qPCR to quantify the expression levels of target genes (e.g., Fxr, Fgf15, Cyp7a1).[1]

Gut Microbiota Analysis

-

Fecal Sample Collection: Fecal pellets are collected and immediately frozen for subsequent DNA extraction.

-

16S rRNA Gene Sequencing: The 16S ribosomal RNA (rRNA) gene is a highly conserved gene in bacteria with variable regions that are useful for taxonomic classification. Sequencing of the V3-V4 or other variable regions of the 16S rRNA gene is a common method to profile the composition of the gut microbiota.

-

Bioinformatic Analysis: Sequencing reads are processed through a bioinformatic pipeline to identify operational taxonomic units (OTUs) or amplicon sequence variants (ASVs) and assign taxonomy. This allows for the determination of the relative abundance of different bacterial taxa.

Conclusion and Future Directions

The intricate interplay between this compound and the gut microbiota represents a critical axis of communication between the host and its microbial symbionts. Muricholic acids, particularly T-β-MCA, act as key signaling molecules that, under the influence of the gut microbiota, fine-tune host metabolic pathways through the modulation of FXR and TGR5. The ability of the gut microbiota to dramatically alter the levels of these FXR antagonists underscores its profound impact on host bile acid homeostasis.

For professionals in drug development, the this compound-microbiota axis presents exciting therapeutic opportunities. The development of intestine-specific FXR antagonists like Gly-MCA, which are resistant to microbial degradation, offers a promising strategy for the treatment of metabolic diseases such as NASH.[7][8] Furthermore, targeting the gut microbiota to modulate the production of specific this compound species could be a novel approach to influence host metabolism and gut barrier function.

Future research should focus on elucidating the specific microbial species and enzymes responsible for the metabolism of muricholic acids. A deeper understanding of the structural determinants of this compound interaction with host receptors will be crucial for the design of next-generation therapeutics. Moreover, translating the findings from rodent models to human physiology will be a key challenge, given the differences in bile acid composition between species. Despite these challenges, the continued exploration of the this compound-gut microbiota interaction holds immense promise for advancing our understanding of host-microbe symbiosis and developing innovative therapies for a range of metabolic and inflammatory diseases.

References

- 1. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muricholic Acids Promote Resistance to Hypercholesterolemia in Cholesterol-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycine‐β‐this compound antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. (Open Access) Glycine‐β‐this compound antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice (2022) | Jie Jiang | 12 Citations [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. EP3027637B1 - The glycine conjugate of beta-muricholic acid as an inhibitor of the farnesoid x receptor for the treatment of obesity, insulin resistance or non-alcoholic fatty liver disease - Google Patents [patents.google.com]

An In-depth Technical Guide to the Differential Functions of α-Muricholic Acid and β-Muricholic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muricholic acids, primarily found in rodents, are bile acids that play a significant role in regulating metabolic pathways. The two principal isomers, α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA), differ in the stereochemistry of the hydroxyl group at the 7-position. This structural nuance leads to distinct biological activities, particularly in their interaction with key nuclear and cell surface receptors that govern bile acid homeostasis, lipid metabolism, and glucose control. This technical guide provides a comprehensive overview of the current understanding of the differential functions of α-MCA and β-MCA, with a focus on their roles as antagonists of the Farnesoid X Receptor (FXR) and agonists of the Takeda G-protein-coupled receptor 5 (TGR5). We present quantitative data on their receptor interactions, detailed experimental protocols for their characterization, and visual representations of the involved signaling pathways and experimental workflows.

Introduction: The Muricholic Acids

α-muricholic acid and β-muricholic acid are trihydroxy bile acids characterized by hydroxyl groups at positions 3α, 6β, and 7. The key structural difference lies in the orientation of the 7-hydroxyl group: it is in the α-position for α-MCA and the β-position for β-MCA.[1][2] These bile acids are abundant in the bile of mice and rats but are found in only trace amounts in humans.[1] Their physiological significance is underscored by their potent signaling capabilities, primarily through the modulation of FXR and TGR5.

Comparative Functions of α- and β-Muricholic Acid

The primary functional distinction between α-MCA and β-MCA, particularly in their taurine-conjugated forms (TαMCA and TβMCA), lies in their potent antagonism of the Farnesoid X Receptor (FXR).[3][4] FXR is a nuclear receptor that plays a central role in the negative feedback regulation of bile acid synthesis.[4][5]

Farnesoid X Receptor (FXR) Antagonism

Both TαMCA and TβMCA have been identified as natural antagonists of FXR.[3][4] By binding to FXR, they prevent its activation by endogenous agonists like chenodeoxycholic acid (CDCA). This antagonism has significant downstream effects on gene expression. Specifically, the inhibition of FXR in the ileum prevents the induction of Fibroblast Growth Factor 15 (FGF15; the murine ortholog of human FGF19).[6] FGF15 normally travels to the liver to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[7] Therefore, by antagonizing FXR, muricholic acids lead to an upregulation of CYP7A1 and an increase in bile acid synthesis.[8][9]

Tauro-β-muricholic acid is recognized as a particularly potent endogenous FXR antagonist.[3][4] This potent antagonism contributes to the resistance of mice to hypercholesterolemia.[10] The gut microbiota plays a crucial role in modulating the FXR-antagonistic activity of muricholic acids by deconjugating them from taurine (B1682933).[3][4]

Takeda G-protein-coupled Receptor 5 (TGR5) Agonism

In addition to their effects on FXR, muricholic acids are also known to activate TGR5, a G-protein coupled receptor expressed in various tissues, including the intestine, brown adipose tissue, and macrophages.[11][12] TGR5 activation stimulates the production of intracellular cyclic AMP (cAMP), which in turn triggers a cascade of downstream signaling events.[3][13] This can lead to the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[12][14] The activation of TGR5 by muricholic acids has also been implicated in the regulation of energy expenditure and inflammation.[13][15] While both α- and β-muricholic acid are known to activate TGR5, detailed quantitative comparisons of their potencies are still an area of active research.[12]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of α- and β-muricholic acid and their taurine conjugates with their primary molecular targets.

Table 1: Farnesoid X Receptor (FXR) Antagonism

| Compound | Receptor | Assay Type | Species | IC50 (µM) | Citation(s) |

| Tauro-β-muricholic acid (TβMCA) | FXR | Competitive Antagonist | Mouse | 40 | [3][11] |

| Tauro-α-muricholic acid (TαMCA) | FXR | Antagonist | Mouse | 28 | [16] |

Table 2: Takeda G-protein-coupled Receptor 5 (TGR5) Agonism

| Compound | Receptor | Assay Type | Species | EC50 (µM) | Citation(s) |

| α-Muricholic acid (α-MCA) | TGR5 | Reporter Gene Assay | - | Data not available | - |

| β-Muricholic acid (β-MCA) | TGR5 | Reporter Gene Assay | - | Data not available | - |

Note: While muricholic acids are confirmed TGR5 agonists, specific EC50 values for the individual α and β isomers are not consistently reported in the reviewed literature.

Table 3: Effects on Gene Expression

| Compound/Condition | Target Gene | Tissue/Cell Line | Species | Fold Change (mRNA) | Citation(s) |

| Glycine-β-muricholic acid (Gly-βMCA) Treatment | CYP7A1 | Liver | Mouse | Increased | [8][9] |

| Glycine-β-muricholic acid (Gly-βMCA) Treatment | CYP8B1 | Liver | Mouse | Increased | [9] |

| FGF15 Administration in Fgf15-/- mice | CYP7A1 | Liver | Mouse | >100-fold reduction | [7] |

| Intestinal FGF15 Knockout (FGF15INT-KO) | CYP7A1 | Liver | Mouse | Increased | [6] |

Experimental Protocols

Quantification of Muricholic Acids by LC-MS/MS

Objective: To accurately quantify the concentrations of α- and β-muricholic acid and their conjugates in biological matrices such as mouse serum and liver tissue.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of mouse serum or liver homogenate, add 150 µL of ice-cold acetonitrile (B52724) containing a mixture of deuterated bile acid internal standards.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol (B129727) in water).[13][15]

-

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

-

Gradient: A linear gradient from a low to high percentage of mobile phase B over approximately 15-20 minutes is employed to separate the different bile acid species.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is typically used for bile acid analysis.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each muricholic acid isomer and their conjugates are monitored.

-

Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve prepared with known concentrations of standards.[13][15][17]

-

Farnesoid X Receptor (FXR) Competitive Binding Assay

Objective: To determine the ability of α- and β-muricholic acid to compete with a known FXR agonist for binding to the FXR ligand-binding domain (LBD).

Methodology:

-

Reagents:

-

Purified recombinant human or mouse FXR-LBD.

-

A fluorescently labeled FXR agonist (probe).

-

Test compounds (α- and β-muricholic acid).

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

-

-

Assay Procedure:

-

In a 384-well microplate, add a fixed concentration of the FXR-LBD and the fluorescent probe.

-

Add serial dilutions of the test compounds (α- and β-muricholic acid) or a known unlabeled FXR agonist (positive control).

-

Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Measure the fluorescence signal using a suitable plate reader. The signal will decrease as the test compound displaces the fluorescent probe from the FXR-LBD.

-

-

Data Analysis:

Takeda G-protein-coupled Receptor 5 (TGR5) Cell-Based Reporter Assay

Objective: To assess the ability of α- and β-muricholic acid to activate TGR5 and induce a downstream signaling response.

Methodology:

-

Cell Line:

-

Use a suitable host cell line (e.g., HEK293 or CHO cells) that is transiently or stably co-transfected with:

-

-

Assay Procedure:

-

Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with a serum-free medium containing serial dilutions of the test compounds (α- and β-muricholic acid) or a known TGR5 agonist (e.g., lithocholic acid or INT-777) as a positive control.

-

Incubate the cells for 6-24 hours.

-

If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer. If using a SEAP reporter, collect an aliquot of the culture medium and measure SEAP activity.[1][20][21]

-

-

Data Analysis:

Visualizations

Signaling Pathways

Caption: FXR antagonism by muricholic acids in the enterocyte.

Caption: TGR5 agonism by muricholic acids in an intestinal L-cell.

Experimental Workflows

Caption: Workflow for LC-MS/MS quantification of muricholic acids.

Caption: Workflow for a cell-based TGR5 reporter assay.

Conclusion

α-muricholic acid and β-muricholic acid are important signaling molecules in rodent models, with their primary functions revolving around the antagonism of FXR and the activation of TGR5. Their taurine conjugates, particularly TβMCA, are potent natural FXR antagonists, leading to an upregulation of bile acid synthesis. This has significant implications for cholesterol and lipid metabolism. Concurrently, their activation of TGR5 suggests a role in glucose homeostasis and the modulation of inflammatory responses. The distinct yet complementary actions of these this compound isomers on two key metabolic receptors highlight their importance in understanding the intricate regulation of metabolism. Further research, particularly in elucidating the precise quantitative differences in their TGR5 agonism and the full spectrum of their downstream effects, will be crucial for leveraging these insights in the development of novel therapeutics for metabolic diseases.

References

- 1. biocompare.com [biocompare.com]

- 2. The G Protein-Coupled Bile Acid Receptor, TGR5, Stimulates Gallbladder Filling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI Insight - Intestinal FGF15 regulates bile acid and cholesterol metabolism but not glucose and energy balance [insight.jci.org]

- 7. researchgate.net [researchgate.net]

- 8. A Gly-β-muricholic acid and FGF15 combination therapy synergistically reduces “humanized” bile acid pool toxicity in cholestasis mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TGR5 Signaling in Hepatic Metabolic Health [mdpi.com]

- 16. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ligand-binding domain of farnesoid X receptor (FXR) had the highest sensitivity and activity among FXR variants in a fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]

Muricholic Acid as a Signaling Molecule: A Technical Guide for Researchers

Abstract

Muricholic acids (MCAs), a family of bile acids predominantly found in mice, are emerging as critical signaling molecules with pleiotropic effects on metabolic and physiological processes. This technical guide provides an in-depth overview of muricholic acid's function as a signaling molecule, with a particular focus on its interactions with the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the molecular mechanisms, quantitative data, experimental protocols, and signaling pathways associated with this compound.

Introduction to this compound

Muricholic acids are C-24 bile acids characterized by hydroxylation at the 6β-position, a feature that distinguishes them from primary human bile acids such as cholic acid and chenodeoxycholic acid. The primary forms, α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA), are synthesized in the murine liver from chenodeoxycholic acid and ursodeoxycholic acid, respectively, by the enzyme cytochrome P450 2c70 (Cyp2c70).[1] While present in high concentrations in mice, MCAs are found in only trace amounts in humans.[1] The gut microbiota plays a significant role in the metabolism of MCAs, producing various conjugated and secondary forms.[2]

Beyond their classical role in facilitating lipid digestion, muricholic acids have been identified as potent signaling molecules that modulate key metabolic pathways. Their signaling functions are primarily mediated through their antagonistic effects on the nuclear receptor FXR and agonistic effects on the membrane-bound receptor TGR5.

Core Signaling Mechanisms

Farnesoid X Receptor (FXR) Antagonism

Muricholic acids, particularly in their tauro-conjugated forms (T-α-MCA and T-β-MCA), are potent natural antagonists of the Farnesoid X Receptor (FXR).[2][3] FXR is a master regulator of bile acid, lipid, and glucose homeostasis.[4][5] By antagonizing FXR, muricholic acids can influence a wide array of physiological processes:

-

Bile Acid Synthesis: FXR activation in the ileum induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans), which travels to the liver to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4][6] By antagonizing intestinal FXR, MCAs prevent this feedback inhibition, leading to an increase in bile acid synthesis.[2][3]

-

Lipid and Glucose Metabolism: Intestinal FXR antagonism by MCAs has been linked to improved metabolic profiles, including reduced obesity and insulin (B600854) resistance.[7][8] This is partly attributed to the regulation of ceramide synthesis.[7][9]

-

Gut Microbiota: The interplay between muricholic acids and the gut microbiota is bidirectional. The microbiota metabolizes MCAs, thereby modulating their FXR antagonistic activity, while MCAs, in turn, can influence the composition of the gut microbiota.[2][10]

Takeda G-protein-coupled Receptor 5 (TGR5) Agonism

Muricholic acids, including tauro-α-muricholic acid (TαMCA), act as agonists for TGR5, a G-protein coupled receptor expressed in various tissues, including the intestine, brown adipose tissue, and certain neurons.[11] TGR5 activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA) and other downstream effectors.[12][13] Key physiological roles of MCA-mediated TGR5 activation include:

-

Metabolic Regulation: TGR5 activation is associated with increased energy expenditure and improved glucose homeostasis.[12][13]

-

Neuroendocrine Function: this compound has been shown to mediate the initiation of puberty through the activation of the TGR5-PI3K/Akt-mTOR signaling pathway in hypothalamic GnRH neurons.[11]

-

Immune Modulation: TGR5 signaling can modulate inflammatory responses in immune cells.[14]

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of this compound and its derivatives with FXR and TGR5, and their effects on downstream signaling and gene expression.

Table 1: this compound Interaction with FXR and TGR5

| Compound | Receptor | Activity | Potency (IC50/EC50) | Cell Type/Assay | Reference |

| Tauro-β-muricholic acid (T-β-MCA) | FXR | Antagonist | Data not available | Luciferase Reporter Assay | [2][3] |

| Tauro-α-muricholic acid (T-α-MCA) | FXR | Antagonist | Data not available | Luciferase Reporter Assay | [2] |

| Glycine-β-muricholic acid (Gly-MCA) | FXR | Antagonist | Data not available | In vivo mouse models | [7][8][15] |

| Tauro-α-muricholic acid (TαMCA) | TGR5 | Agonist | Data not available | Luciferase Reporter Assay | [11] |

| Other MCA species | TGR5 | Agonist | Heterogeneous potency | Luciferase Reporter Assay | [11] |

Table 2: Effects of this compound on Gene Expression

| Gene | Treatment | Fold Change | Tissue/Cell Type | Reference |

| Fgf15 | Gly-MCA | Decrease | Mouse Ileum | [7] |

| Shp | Gly-MCA | Decrease | Mouse Ileum | [7] |

| Ibabp | Gly-MCA | Decrease | Mouse Ileum | [7] |

| GnRH | MCA | Increase | Hypothalamic GnRH neurons | [11] |

Table 3: Effects of this compound on Protein Phosphorylation

| Protein | Treatment | Fold Change | Cell Type | Reference |

| Akt (phosphorylated) | TαMCA, TβMCA, TωMCA | Significant Increase | GT1-7 cells | [11] |

| mTOR (phosphorylated) | TαMCA, TβMCA, TωMCA | Significant Increase | GT1-7 cells | [11] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound as a signaling molecule.

Quantification of Muricholic Acids by LC-MS/MS

Objective: To quantify the concentration of muricholic acids in biological samples (e.g., serum, feces).

Materials:

-

Biological sample (serum or fecal pellet)

-

Internal standard (IS) working solution (containing deuterated bile acid standards)

-

Methanol (B129727), acetonitrile, 2-propanol, water (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297), acetic acid

-

LC-MS/MS system with a C18 reverse-phase column

Sample Preparation (Serum):

-

Thaw serum samples at 4°C.

-

Mix 20 µL of serum with 80 µL of ice-cold methanolic IS working solution.

-

Vortex for 10 minutes.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.[2]

Sample Preparation (Feces):

-

Dry half of a mouse fecal pellet in a speed vacuum overnight and record the weight.

-

Add 150 µL of ultrapure water and vortex for 5 minutes.

-

Add 500 µL of methanol and vortex for another 5 minutes.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Mix 80 µL of the fecal extract with 20 µL of ice-cold methanolic IS working solution and transfer to an HPLC vial.[2]

LC-MS/MS Conditions:

-

Column: Kinetix C18 (2.6 µm, 150 mm × 4.6 mm ID)

-

Mobile Phase A: 1 mM ammonium acetate and 0.1% acetic acid in methanol:acetonitrile:water (1:1:3; v/v/v)

-

Mobile Phase B: 0.1% acetic acid in methanol:acetonitrile:2-propanol (4.5:4.5:1; v/v/v)

-

Gradient: 0-2 min, 0% B; 2-20 min, 0-100% B; 20-28.5 min, 100% B

-

Flow Rate: 0.3 mL/min from 0-20 min, then 0.5 mL/min from 20-28 min

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode

-

Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific for each this compound species.[2]

FXR Luciferase Reporter Assay

Objective: To determine the antagonistic activity of this compound on FXR.

Materials:

-

HEK293T cells

-

FXR expression plasmid

-

FXR-responsive element (FXRE)-luciferase reporter plasmid

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Transfection reagent (e.g., FuGene 6)

-

Cell culture medium (e.g., DMEM)

-

FXR agonist (e.g., GW4064)

-

This compound (or its derivatives)

-

Dual-Luciferase® Reporter Assay System

Protocol:

-

Seed HEK293T cells in a 24-well plate.

-

Co-transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with a known concentration of an FXR agonist (e.g., 1 µM GW4064) in the presence or absence of varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate for another 24 hours.

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

Calculate the percent inhibition of agonist-induced FXR activation by this compound.

TGR5 cAMP Assay

Objective: To measure the agonistic activity of this compound on TGR5 by quantifying intracellular cAMP levels.

Materials:

-

Cells expressing TGR5 (e.g., TGR5-transfected CHO cells or enteroendocrine cell lines)

-

This compound (or its derivatives)

-

IBMX (a phosphodiesterase inhibitor)

-

cAMP ELISA kit

-

Cell lysis buffer

Protocol:

-

Culture TGR5-expressing cells to the desired confluency.

-

Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 1 µM) to prevent cAMP degradation.

-

Treat the cells with varying concentrations of this compound for a short duration (e.g., 5-60 minutes).

-

Lyse the cells and collect the cell lysates.

-

Measure the intracellular cAMP concentration in the lysates using a competitive cAMP ELISA kit according to the manufacturer's instructions.

-

Generate a dose-response curve to determine the EC50 of this compound for TGR5 activation.[5]

Conclusion

This compound is a multifaceted signaling molecule that plays a significant role in regulating a variety of physiological processes, primarily through its antagonistic effects on FXR and agonistic effects on TGR5. The interplay of these signaling pathways has profound implications for bile acid homeostasis, lipid and glucose metabolism, and neuroendocrine function. The methodologies outlined in this guide provide a framework for the continued investigation of this compound's signaling properties and its potential as a therapeutic target for metabolic diseases. Further research is warranted to fully elucidate the quantitative aspects of its receptor interactions and downstream effects in human physiology.

References

- 1. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. FXR Activation Increases Reverse Cholesterol Transport by Modulating Bile Acid Composition and Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transient changes in the expression pattern of key enzymes for bile acid synthesis during rat liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glycine‐β‐this compound antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Ligands of the Farnesoid X Receptor (FXR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Activated by endogenous bile acids, FXR functions as a ligand-dependent transcription factor, forming a heterodimer with the Retinoid X Receptor (RXR) to modulate the expression of target genes.[3][4] This intricate signaling network holds significant therapeutic potential for a range of metabolic and cholestatic diseases. This guide provides a comprehensive technical overview of the primary endogenous ligands for FXR, their binding affinities, the signaling pathways they initiate, and the experimental methodologies used for their characterization.

Endogenous FXR Ligands: The Bile Acid Repertoire

Bile acids, synthesized from cholesterol in the liver, are the principal endogenous ligands for FXR.[4][5] The activation of FXR by these molecules initiates a negative feedback loop to control bile acid synthesis and maintain homeostasis. The primary and secondary bile acids exhibit varying potencies in activating FXR.

Quantitative Analysis of Endogenous Ligand Binding

The binding affinity of endogenous bile acids to FXR is a key determinant of their potency in activating the receptor. The half-maximal effective concentration (EC50) is a common metric used to quantify this interaction. The following table summarizes the EC50 values for the major endogenous FXR ligands from various studies.

| Endogenous Ligand | Ligand Type | EC50 (µM) | Assay Type | Reference |

| Chenodeoxycholic acid (CDCA) | Primary Bile Acid | ~10 - 50 | Reporter Gene Assay | [6][7] |

| Cholic acid (CA) | Primary Bile Acid | ~600 | Reporter Assay | [5] |